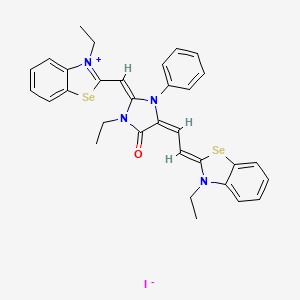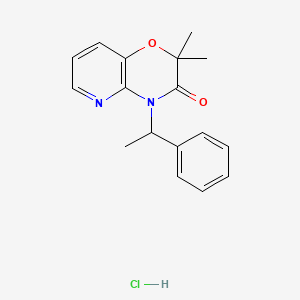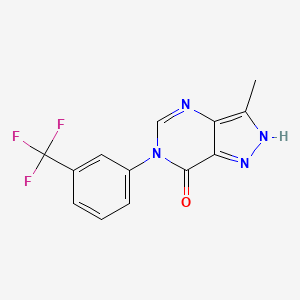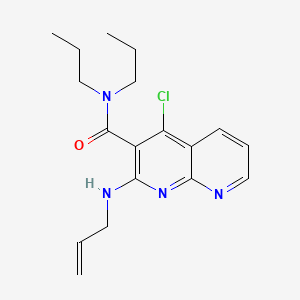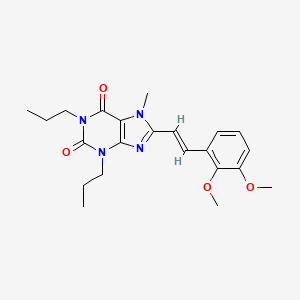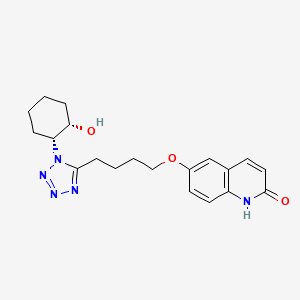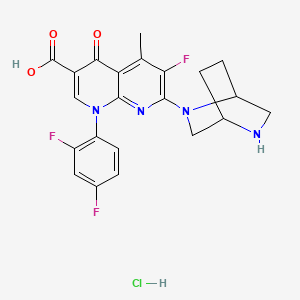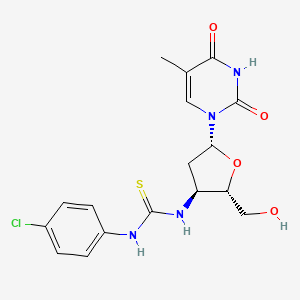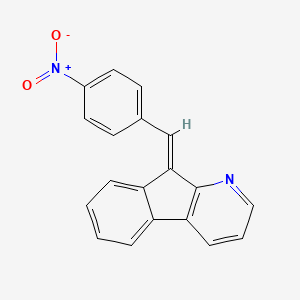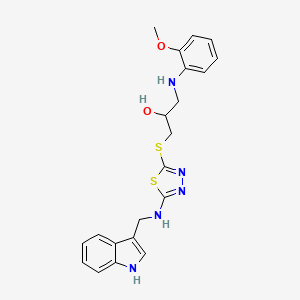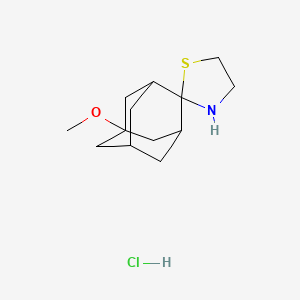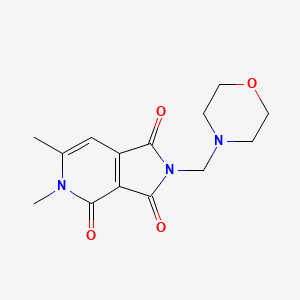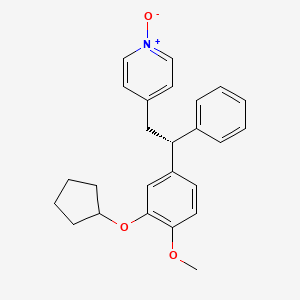
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its fused ring structure, which includes both pyridine and carbazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield the desired compound with high efficiency and in a relatively short time . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
Industrial Production Methods
While specific industrial production methods for 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- are not extensively documented, the principles of microwave-assisted synthesis and catalytic cyclization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine, chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown promise in biological studies, particularly in its interactions with DNA and proteins.
Industry: The compound’s properties can be harnessed in the development of new industrial materials and processes.
Mécanisme D'action
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects . These interactions are mediated by the compound’s unique fused ring structure and its ability to form stable complexes with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar fused ring structure and have been studied for their anticancer and antioxidant activities.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: This compound is another carbazole derivative with notable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- stands out due to its specific ring structure and the presence of both pyridine and carbazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
127040-37-3 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4,5,6,11-tetrahydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-4,6,8,17H,5,7H2,(H,16,18) |
Clé InChI |
YSMQACWPJKPQJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


